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Compound of Interest

Compound Name: 3-Phenylcyclohexanol

Cat. No.: B1616532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 3-
Phenylcyclohexanol and its structural isomers, 2-Phenylcyclohexanol and 4-

Phenylcyclohexanol. The information presented is essential for the unambiguous identification

and quality control of these compounds in research and drug development settings. This

document offers a cross-validation of results obtained from key analytical techniques, including

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy.

Comparative Characterization Data
The following tables summarize the key physical and spectral properties of 3-
Phenylcyclohexanol, 2-Phenylcyclohexanol, and 4-Phenylcyclohexanol, facilitating a direct

comparison of their characteristics.

Table 1: Physical and Chemical Properties
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Property
3-
Phenylcyclohexano
l

2-
Phenylcyclohexano
l

4-
Phenylcyclohexano
l

Molecular Formula C₁₂H₁₆O[1][2] C₁₂H₁₆O[3][4] C₁₂H₁₆O[5][6]

Molecular Weight 176.25 g/mol [1] 176.25 g/mol [4] 176.26 g/mol [7]

Appearance Solid or liquid Liquid[4] Solid

CAS Number 49673-74-7[1] 1444-64-0[3] 5437-46-7[5][6]

Table 2: ¹H NMR Spectral Data (Predicted/Reported)

Compound
Chemical Shift (δ) Range
(ppm)

Key Signals and
Multiplicity

3-Phenylcyclohexanol

7.15 - 7.35 (m, 5H, Ar-H), 3.60

- 4.20 (m, 1H, CH-OH), 1.20 -

2.20 (m, 9H, Cyclohexyl-H)

Aromatic protons appear as a

multiplet. The proton on the

carbon bearing the hydroxyl

group is shifted downfield.

2-Phenylcyclohexanol

7.10 - 7.40 (m, 5H, Ar-H), 3.80

- 4.50 (m, 1H, CH-OH), 1.30 -

2.50 (m, 9H, Cyclohexyl-H)

Similar to the 3-isomer, with

expected minor shifts due to

the different substitution

pattern.

4-Phenylcyclohexanol

7.10 - 7.30 (m, 5H, Ar-H), 3.50

- 4.10 (m, 1H, CH-OH), 1.40 -

2.60 (m, 9H, Cyclohexyl-H)

The chemical shifts will vary

slightly based on the cis/trans

configuration of the

substituents.

Note: Actual chemical shifts can vary depending on the solvent and instrument frequency.

Table 3: ¹³C NMR Spectral Data (Predicted/Reported)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylcyclohexanol
https://webbook.nist.gov/cgi/inchi?ID=T999932013&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1444640
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylcyclohexanol
https://webbook.nist.gov/cgi/inchi?ID=C5437467&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylcyclohexanol
https://www.biosynth.com/p/FAA43746/5437-46-7-4-phenyl-cyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylcyclohexanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1444640
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylcyclohexanol
https://webbook.nist.gov/cgi/inchi?ID=C5437467&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift (δ) Range
(ppm)

Key Signals

3-Phenylcyclohexanol

140-145 (Ar-C), 125-130 (Ar-

CH), 65-75 (CH-OH), 20-45

(Cyclohexyl-CH₂)

The aromatic carbons and the

carbon attached to the

hydroxyl group are key

diagnostic peaks.

2-Phenylcyclohexanol

140-145 (Ar-C), 125-130 (Ar-

CH), 70-80 (CH-OH), 20-50

(Cyclohexyl-CH₂)

The position of the CH-OH

signal is expected to be

influenced by the adjacent

phenyl group.

4-Phenylcyclohexanol

145-150 (Ar-C), 125-130 (Ar-

CH), 65-75 (CH-OH), 25-40

(Cyclohexyl-CH₂)

The symmetry of the 4-

substituted isomer may result

in fewer signals in the ¹³C NMR

spectrum compared to the 2-

and 3-isomers.

Table 4: Mass Spectrometry Data (GC-MS)

Compound Molecular Ion (M⁺) [m/z]
Key Fragmentation Peaks
[m/z]

3-Phenylcyclohexanol 176[1] 158 (M-H₂O)⁺, 104, 91

2-Phenylcyclohexanol 176 158 (M-H₂O)⁺, 117, 91

4-Phenylcyclohexanol 176[5] 158 (M-H₂O)⁺, 104, 91

Note: Fragmentation patterns can be complex and may vary with ionization energy.

Table 5: Infrared (IR) Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylcyclohexanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylcyclohexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
O-H Stretch
(cm⁻¹)

C-H Stretch
(Aromatic)
(cm⁻¹)

C-H Stretch
(Aliphatic)
(cm⁻¹)

C=C Stretch
(Aromatic)
(cm⁻¹)

C-O Stretch
(cm⁻¹)

3-

Phenylcycloh

exanol

~3350

(broad)[1]
~3030 ~2930, ~2860 ~1600, ~1495 ~1050

2-

Phenylcycloh

exanol

~3360

(broad)
~3030 ~2935, ~2860 ~1600, ~1490 ~1060

4-

Phenylcycloh

exanol

~3340

(broad)[6]
~3025 ~2925, ~2855 ~1600, ~1495 ~1040

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and isomeric purity of the phenylcyclohexanol

sample.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the phenylcyclohexanol sample in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add

a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -1 to 13 ppm.

Use a pulse angle of 30-45 degrees.
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Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the

signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the phenylcyclohexanol sample and to determine its

molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or

equivalent).

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final

temperature for 5-10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to the phenylcyclohexanol isomer based on

its retention time. Analyze the mass spectrum of the peak to determine the molecular ion and

the major fragment ions. Compare the obtained spectrum with a library of known spectra for

confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the phenylcyclohexanol molecule.

Methodology:

Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively,

use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the

solid directly on the ATR crystal.

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them

to the corresponding functional groups (e.g., O-H, C-H aromatic, C-H aliphatic, C=C

aromatic, C-O).

Visualizations
The following diagrams illustrate the general workflows for the characterization of

phenylcyclohexanol isomers.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent (0.6 mL) Add TMS Internal Standard Transfer to NMR Tube Insert Sample into NMR Spectrometer (≥400 MHz)

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Fourier Transform & Phasing Baseline Correction Chemical Shift Calibration (TMS) Integration & Peak Picking Structure Elucidation

Sample Preparation Gas Chromatography Mass Spectrometry Data Analysis

Prepare Dilute Solution (1 mg/mL) Use Volatile Organic Solvent Inject Sample into GC Separation on Capillary Column Electron Ionization (70 eV) Mass Analysis (Quadrupole) Identify Retention Time Analyze Mass Spectrum Determine Molecular Ion & Fragmentation Library Comparison
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Sample Preparation

Data Acquisition Data Analysis

Prepare KBr Pellet or use ATR (Solid)

Record Background Spectrum

Prepare Thin Film on Salt Plates (Liquid)

Record Sample Spectrum Identify Characteristic Absorption Bands Assign Bands to Functional Groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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